Neosartoricin

Description

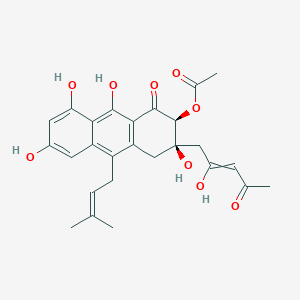

Structure

3D Structure

Properties

Molecular Formula |

C26H28O9 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

[(2S,3R)-3,6,8,9-tetrahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate |

InChI |

InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,7-9,25,29-32,34H,6,10-11H2,1-4H3/t25-,26+/m1/s1 |

InChI Key |

KVVYTLCXDTXZPI-FTJBHMTQSA-N |

Isomeric SMILES |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Native Production in Aspergillus Species

Neosartoricin is natively synthesized by the nsc biosynthetic gene cluster (BGC) in Aspergillus fumigatus and Neosartorya fischeri. Key steps include:

-

Polyketide Backbone Formation : A non-reducing polyketide synthase (NR-PKS) synthesizes the core aromatic structure, followed by oxidation via a flavin monooxygenase (FMO) and prenylation by a prenyltransferase (PTase).

-

Post-PKS Modifications : A metallo-β-lactamase-like thioesterase (MβL-TE) releases the polyketide, while cytochrome P450 enzymes catalyze cyclization and dimerization.

Fermentation Conditions :

-

Media : Glucose minimal medium (GMM) supplemented with uracil/uridine or NH₄Cl as nitrogen source.

-

Temperature : Dual-phase cultivation (37°C for 7 days, then 25°C for 14 days) enhances secondary metabolite yield.

-

Extraction : Methanol or ethyl acetate/methanol/acetic acid (89:10:1) extracts lyophilized mycelia.

Productivity :

Heterologous Expression in Engineered Hosts

Aspergillus nidulans as a Chassis

The nsc cluster (NR-PKS, FMO, PTase, MβL-TE) has been heterologously expressed in A. nidulans LO8030 using alcohol-inducible promoters (e.g., alcA). Key findings:

-

This compound B Synthesis : The core PKS produces this compound B (desacetyl precursor), yielding 10 mg/L in shake-flask cultures.

-

Acid-Induced Modifications : Incubation at pH 5.0 converts this compound B into this compound C (spirocyclic) and D (dioxabicyclo-octanone).

Genetic Modifications :

-

Disruption of the wA locus in A. nidulans enables seamless integration of the nsc cluster via fusion PCR.

-

Co-expression of nscR (pathway-specific transcription factor) increases titers by 3–5×.

Enzymatic Tailoring and Chemoenzymatic Synthesis

Cytochrome P450-Mediated Cyclization

The cytochrome P450 HknE from Aspergillus hancockii catalyzes the formation of this compound’s five-membered ring:

Prenyltransferase Specificity

The pcPTase VrtC from Penicillium aethiopicum transfers geranyl diphosphate (GPP) to tetracyclic intermediates:

-

Regiospecificity : C3 prenylation of naphthacenedione carboxamide.

-

Applications : Generates C5- or C10-prenylated analogs for structure-activity studies.

Challenges and Optimization Strategies

Silent Cluster Activation

The nsc cluster is transcriptionally silent under standard lab conditions. Activation methods include:

Chemical Reactions Analysis

Acid-Induced Cyclization Reactions

Under mildly acidic conditions, neosartoricin B undergoes spontaneous cyclization to form neosartoricins C and D (m/z = 424 [M+H]⁺) :

| Reaction Pathway | Product Structure | Key Features |

|---|---|---|

| C3 hydroxyl attack on C14 | This compound C (spirocyclic) | Dehydration forms a spiro-fused ring |

| C2 attack on C14 (this compound C) | This compound D (dioxabicyclo-octanone) | Acetal-containing bicyclic scaffold |

These transformations occur during purification or extraction, suggesting pH-dependent instability .

Enzymatic Modifications in Dermatophytes

The dermatophyte T. tonsurans possesses conserved tailoring genes adjacent to the PKS cluster, including:

-

Dioxygenase (DO) : Potential oxidative modifications.

-

Alcohol dehydrogenase (ADH) : Reductive capabilities.

While this compound B is the primary product in heterologous hosts, these enzymes may introduce additional functional groups (e.g., epoxidation, hydroxylation) in native dermatophytes, though specific reactions remain uncharacterized .

Structural Comparison of this compound Derivatives

Key structural features from NMR data :

| Compound | C2 Substituent | C3 Substituent | Cyclization Pattern |

|---|---|---|---|

| This compound | Acetyl | 1,3-Diketo + prenyl | Linear tricyclic |

| This compound B | -OH | 1,3-Diketo + prenyl | Linear tricyclic |

| This compound C | -OH | Spirocyclic ether | Spiro[4.5]decane |

| This compound D | -OH | Dioxabicyclo-octanone | Bridged acetal system |

Unresolved Mechanistic Questions

Scientific Research Applications

Chemical Applications

Neosartoricin serves as a model compound for studying polyketide biosynthesis. It offers insights into the role of prenyltransferases in fungal secondary metabolism. The compound's unique structure allows researchers to investigate the mechanisms of polyketide synthesis and modification, which are crucial for understanding fungal biochemistry.

Biological Applications

In biological research, this compound is utilized to explore immune response mechanisms due to its immunosuppressive effects. Specifically, it has an IC50 of 3 μM for inhibiting T-cell proliferation, making it a valuable tool for studying T-cell activation and proliferation pathways . This property positions this compound as a potential candidate for research into autoimmune diseases and transplant rejection therapies.

Medical Applications

The immunosuppressive nature of this compound suggests its potential use in developing treatments for various medical conditions:

- Autoimmune Diseases : By inhibiting T-cell activity, this compound could help manage conditions where the immune system attacks healthy tissues.

- Transplant Rejection : Its ability to suppress immune responses may be beneficial in preventing organ rejection post-transplantation.

Industrial Applications

This compound's unique structure and bioactivity make it a candidate for industrial applications in drug development:

- Antifungal Agents : The compound's antifungal properties can be harnessed to create new treatments against fungal infections.

- Bioactive Compounds : Its biosynthetic pathways can be explored to develop novel bioactive compounds through genetic manipulation of the producing fungi.

Case Study 1: Immunosuppressive Properties

A study demonstrated that this compound effectively inhibits T-cell proliferation, indicating its potential therapeutic role in managing autoimmune disorders. Researchers observed that treatment with this compound led to a significant reduction in T-cell activation markers, suggesting a pathway for further clinical applications in immunology .

Case Study 2: Biosynthesis Research

Research involving genome mining has revealed that this compound is produced through specific biosynthetic gene clusters in fungi. This work highlights the potential for activating silent gene clusters to discover new bioactive compounds. For instance, heterologous expression techniques have successfully produced this compound B from Aspergillus nidulans, showcasing the compound's biosynthetic versatility and potential for further study .

Case Study 3: Antifungal Development

This compound's antifungal properties are under investigation for developing new antifungal agents. Early results indicate that compounds derived from this compound exhibit activity against various pathogenic fungi, making them promising candidates for future therapeutic applications .

Mechanism of Action

Neosartoricin exerts its effects primarily through its T-cell antiproliferative activity. It inhibits the proliferation of T-cells by interfering with DNA synthesis and cell cycle progression. The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that regulate T-cell activation and proliferation .

Comparison with Similar Compounds

Neosartoricin B, C, and D

This compound B is a derivative lacking the C2 acetyl group due to the absence of an endogenous acetyltransferase in A. nidulans . It shares the polyhydroxylated aromatic scaffold, C5 prenylation, and 1,3-diketo substituent at C3 with this compound, but has a molecular weight of 443 [M+H]<sup>+</sup> (42 mass units lower) . Under acidic conditions, this compound B undergoes cyclization to form neosartoricins C (spirocyclic) and D (acetal-containing dioxabicyclo-octanone), both with a molecular weight of 424 [M+H]<sup>+</sup> . These derivatives are hypothesized to represent intermediates or degradation products of this compound B, though their biological activities remain uncharacterized .

TAN-1612

TAN-1612, produced by Aspergillus niger, shares a conserved anthracenone/naphthacenedione scaffold with this compound . However, its BGC includes a methyltransferase (MT) and a GAL4-like transcription factor, absent in the this compound cluster . TAN-1612 acts as a neuropeptide Y antagonist, differing functionally from this compound’s immunosuppressive role .

Viridicatumtoxin

Viridicatumtoxin, a tetracyclic mycotoxin from Penicillium spp., shares homology with the this compound BGC in FMO and PKS genes but includes additional tailoring enzymes (e.g., dioxygenases) . Unlike this compound, it exhibits antibacterial and cytotoxic properties .

Genetic Basis for Structural Variations

The absence of an acetyltransferase in A. nidulans explains the structural simplicity of this compound B compared to this compound . Similarly, species-specific tailoring enzymes (e.g., MT in A. niger) drive functional divergence, enabling TAN-1612 to target neuronal pathways .

Functional Implications

- Immunomodulation vs. Neuroactivity: this compound’s immunosuppressive activity contrasts with TAN-1612’s neuropeptide antagonism, highlighting how scaffold modifications alter target specificity .

- Ecological Roles : Viridicatumtoxin’s antibacterial properties suggest a role in microbial competition, whereas this compound may aid fungal evasion of host immunity .

Q & A

Q. What experimental methodologies are recommended for characterizing the molecular structure of Neosartoricin?

Answer: Structural characterization typically involves spectroscopic techniques (e.g., NMR, mass spectrometry) and crystallography. Ensure protocols are rigorously validated by cross-referencing results with computational modeling (e.g., density functional theory) to resolve ambiguities. Detailed experimental parameters (e.g., solvent systems, temperature) must be documented to ensure reproducibility .

How can the PICOT framework be applied to formulate a research question on this compound’s antimicrobial efficacy?

Answer:

- P (Population): Target microbial strains (e.g., Staphylococcus aureus).

- I (Intervention): this compound dosage and administration method.

- C (Comparison): Existing antibiotics (e.g., vancomycin) or placebo.

- O (Outcome): Minimum inhibitory concentration (MIC) or biofilm inhibition.

- T (Time): Duration of exposure. This framework ensures hypothesis-driven experimental design and comparability with prior studies .

Q. What in vitro models are optimal for assessing this compound’s bioactivity?

Answer: Use standardized cell lines (e.g., HEK293 for cytotoxicity) and microbial cultures. Include controls for solvent effects and replicate experiments (n ≥ 3) to minimize variability. Data should be analyzed using ANOVA with post-hoc tests to confirm significance thresholds .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity across studies be systematically resolved?

Answer:

- Perform meta-analysis to identify confounding variables (e.g., strain specificity, assay conditions).

- Conduct dose-response studies to clarify threshold effects.

- Use multi-omics integration (transcriptomics/proteomics) to explore off-target mechanisms. Document discrepancies transparently and propose replication protocols to validate findings .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

Q. How can researchers design studies to investigate this compound’s mechanism of action in complex biological systems?

Answer:

- Employ genetic knockout models (e.g., CRISPR/Cas9) to identify target pathways.

- Pair with live-cell imaging to track real-time interactions.

- Integrate systems biology tools (e.g., network pharmacology) to map multi-target effects. Ensure ethical approval for animal/human tissue use and pre-register hypotheses to reduce bias .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Answer:

Q. How should researchers address variability in this compound’s stability under different storage conditions?

Answer:

- Perform accelerated stability testing (e.g., ICH guidelines) across pH/temperature ranges.

- Use principal component analysis (PCA) to identify degradation pathways.

- Validate findings with longitudinal studies and publish raw datasets for peer validation .

Ethical and Methodological Rigor

What criteria (e.g., FINER) should guide the evaluation of this compound-related research questions?

Answer:

- Feasibility: Access to specialized equipment (e.g., biosafety level-2 labs).

- Novelty: Differentiation from prior studies (e.g., novel targets).

- Ethical: Compliance with biosafety and animal welfare protocols.

- Relevance: Alignment with antimicrobial resistance (AMR) research priorities. Pre-submission peer review can preempt methodological flaws .

Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.